1-(dimethoxymethyl)-4-methylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

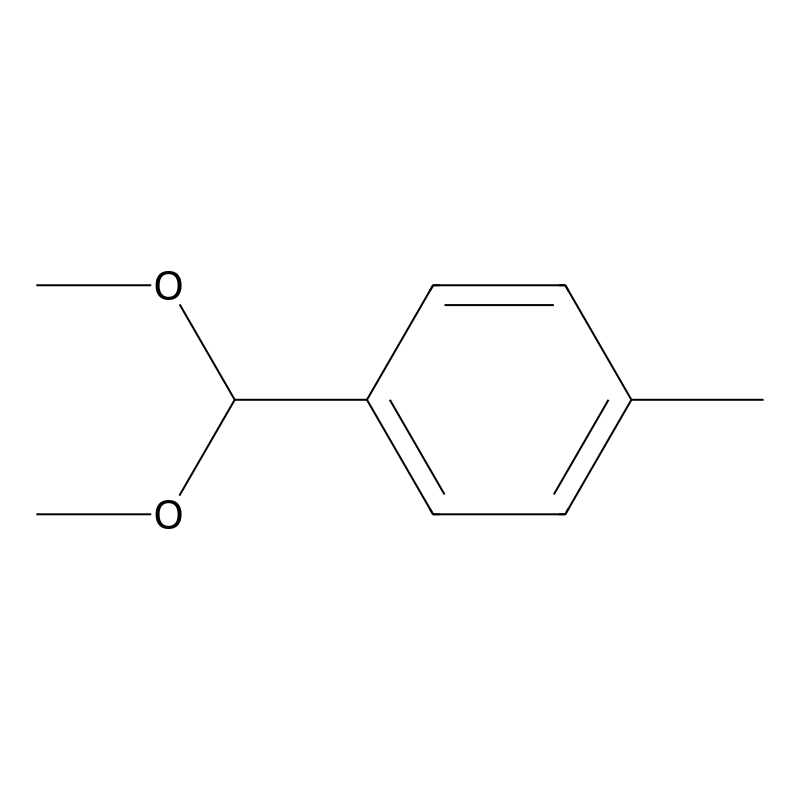

1-(Dimethoxymethyl)-4-methylbenzene, also known by its CAS number 3395-83-3, is an organic compound characterized by a benzene ring substituted with a dimethoxymethyl group and a methyl group. Its molecular formula is , and it has a molecular weight of approximately 166.221 g/mol. The compound is typically a colorless liquid with a pleasant odor, making it suitable for various applications in chemistry and industry.

Uniqueness

1-(Dimethoxymethyl)-4-methylbenzene is unique due to its combination of an aromatic ring and a dimethoxymethyl group. This dual functionality allows it to participate in a wide range of

The synthesis of 1-(dimethoxymethyl)-4-methylbenzene can be achieved through several methods:

- Acetal Formation: One common method involves reacting p-tolualdehyde with methanol in the presence of an acid catalyst. This reaction forms an intermediate hemiacetal, which is subsequently converted into the acetal.

- Industrial Production: In industrial settings, continuous flow reactors are often employed for efficient mixing and reaction control. Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are typically used to drive the reaction to completion, followed by purification through distillation or recrystallization.

1-(Dimethoxymethyl)-4-methylbenzene has various applications across different fields:

- Chemistry: Used as an intermediate in synthesizing more complex organic molecules.

- Biology: Investigated for its role in studying enzyme-catalyzed reactions involving acetals.

- Medicine: Potential precursor for pharmaceutical compounds under investigation.

- Industry: Employed in producing fragrances and flavoring agents due to its aromatic properties.

Interaction studies of 1-(dimethoxymethyl)-4-methylbenzene focus on its ability to undergo nucleophilic substitution and oxidation-reduction reactions. The compound's mechanism of action involves hydrolysis under acidic or basic conditions, leading to the formation of p-tolualdehyde, which can participate in further chemical transformations.

Several compounds share structural similarities with 1-(dimethoxymethyl)-4-methylbenzene, including:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Dimethoxymethane | Lacks aromatic ring; simple ether structure | No aromatic properties; primarily used as a solvent |

| p-Tolualdehyde | Aldehyde form of the compound | Reactive carbonyl group; used in organic synthesis |

| p-Toluic Acid | Carboxylic acid derivative | Contains a carboxyl group; used in various

XLogP3 1.9

Other CAS

3395-83-3

General Manufacturing Information

Benzene, 1-(dimethoxymethyl)-4-methyl-: ACTIVE

Dates

Last modified: 08-19-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|